molecular formula C3H5Na3O3 B12648665 Sodium dihydrogen propane-1,2,3-triolate CAS No. 816-41-1

Sodium dihydrogen propane-1,2,3-triolate

Cat. No.: B12648665
CAS No.: 816-41-1
M. Wt: 158.04 g/mol
InChI Key: CSQXKYRVBLHGKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium dihydrogen propane-1,2,3-triolate typically involves the reaction of propane-1,2,3-triol (glycerol) with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_3\text{H}_8\text{O}_3 + 3\text{NaOH} \rightarrow \text{C}_3\text{H}_5\text{Na}_3\text{O}_3 + 3\text{H}_2\text{O} ] This reaction is carried out under controlled conditions, usually at room temperature, to ensure complete conversion of glycerol to the sodium salt .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where glycerol and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and maintained at a specific temperature to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium dihydrogen propane-1,2,3-triolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium dihydrogen propane-1,2,3-triolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium dihydrogen propane-1,2,3-triolate exerts its effects involves its ability to donate sodium ions and interact with various molecular targets. It can form complexes with metal ions, thereby influencing enzymatic activities and biochemical pathways. The compound’s ability to stabilize proteins and enzymes is attributed to its interaction with amino acid residues and the formation of hydrogen bonds .

Comparison with Similar Compounds

  • Glycerol Monosodium Glycerate
  • Sodium Glyceroxide
  • Sodium 2,3-Dihydroxypropoxide

Comparison: Sodium dihydrogen propane-1,2,3-triolate is unique due to its trisodium structure, which imparts distinct chemical properties compared to its analogs. For instance, glycerol monosodium glycerate and sodium glyceroxide have different sodium ion distributions, affecting their reactivity and applications. Sodium 2,3-dihydroxypropoxide, while similar in structure, exhibits different solubility and stability characteristics .

Properties

CAS No.

816-41-1

Molecular Formula

C3H5Na3O3

Molecular Weight

158.04 g/mol

IUPAC Name

trisodium;propane-1,2,3-triolate

InChI

InChI=1S/C3H5O3.3Na/c4-1-3(6)2-5;;;/h3H,1-2H2;;;/q-3;3*+1

InChI Key

CSQXKYRVBLHGKA-UHFFFAOYSA-N

Canonical SMILES

C(C(C[O-])[O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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